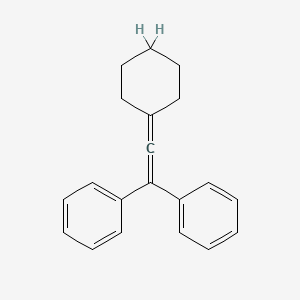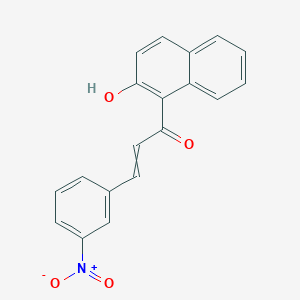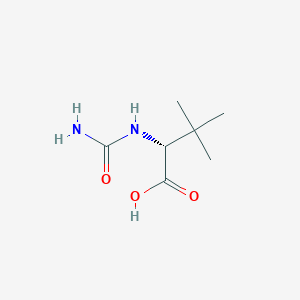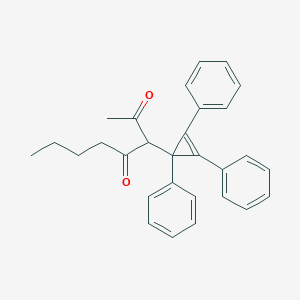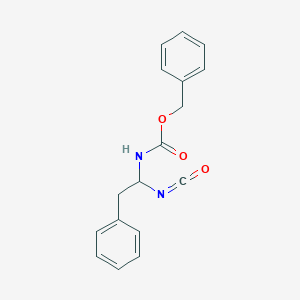
benzyl N-(1-isocyanato-2-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to an isocyanato-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-isocyanato-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with an appropriate isocyanate derivative. One common method is the reaction of benzyl carbamate with 1-isocyanato-2-phenylethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzyl or phenylethyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-(1-isocyanato-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the isocyanato-phenylethyl group.
Phenylethyl isocyanate: Lacks the benzyl carbamate moiety.
N-(2-phenylethyl)carbamate: Similar structure but different functional groups.
Propiedades
Número CAS |
112037-34-0 |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
benzyl N-(1-isocyanato-2-phenylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O3/c20-13-18-16(11-14-7-3-1-4-8-14)19-17(21)22-12-15-9-5-2-6-10-15/h1-10,16H,11-12H2,(H,19,21) |
Clave InChI |
LYKXXSOVBCACLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



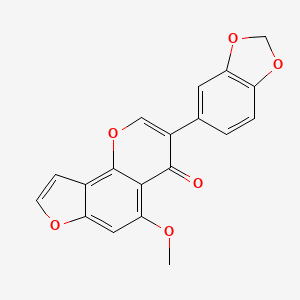
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
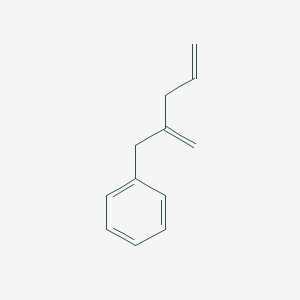

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
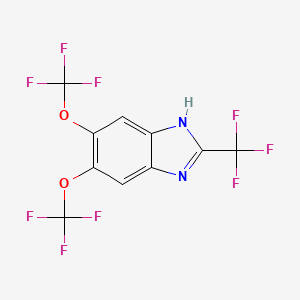
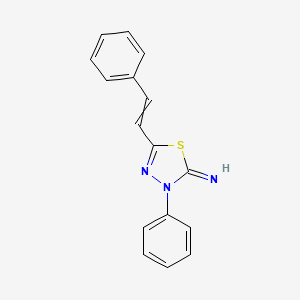
![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)

